molecular formula C29H38BrP B8800622 n-Undecyl triphenylphosponium bromide CAS No. 60669-22-9

n-Undecyl triphenylphosponium bromide

Cat. No.: B8800622
CAS No.: 60669-22-9
M. Wt: 497.5 g/mol
InChI Key: AELWOFMTABHNQJ-UHFFFAOYSA-M
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Description

n-Undecyl triphenylphosponium bromide is a quaternary phosphonium salt with the molecular formula C29H38PBr. It is a versatile compound used in various chemical reactions and applications, particularly in organic synthesis and as a reagent in the Wittig reaction. The compound is known for its stability and effectiveness in facilitating the formation of carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Undecyl triphenylphosponium bromide can be synthesized through the reaction of triphenylphosphine with undecyl bromide. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and requires heating to facilitate the formation of the phosphonium salt. The reaction can be represented as follows:

PPh3+C11H23BrPPh3C11H23Br\text{PPh}_3 + \text{C}_{11}\text{H}_{23}\text{Br} \rightarrow \text{PPh}_3\text{C}_{11}\text{H}_{23}\text{Br} PPh3​+C11​H23​Br→PPh3​C11​H23​Br

Industrial Production Methods: Industrial production of triphenylundecylphosphonium bromide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave irradiation has also been explored as a method to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: n-Undecyl triphenylphosponium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of triphenylundecylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form an alkene. The triphenylphosphonium cation facilitates the formation of the ylide, which is a key intermediate in the reaction .

In biological systems, the triphenylphosphonium cation targets the mitochondrial membrane due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix. This targeting ability is utilized in drug delivery systems to deliver therapeutic agents directly to the mitochondria .

Comparison with Similar Compounds

n-Undecyl triphenylphosponium bromide can be compared with other phosphonium salts such as:

  • Triphenylmethylphosphonium bromide
  • Triphenylbutylphosphonium bromide
  • Triphenyloctylphosphonium bromide

Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of long-chain alkenes .

Properties

CAS No.

60669-22-9

Molecular Formula

C29H38BrP

Molecular Weight

497.5 g/mol

IUPAC Name

triphenyl(undecyl)phosphanium;bromide

InChI

InChI=1S/C29H38P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h10-18,20-25H,2-9,19,26H2,1H3;1H/q+1;/p-1

InChI Key

AELWOFMTABHNQJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 14.1 g (60 mmol) of undecyl bromide and 15.7 g (60 mmol) of triphenylphosphine was refluxed in xylene for 15 hours, and the xylene was evaporated off. The mixture was added with ether and the supernatant was removed by decantation. This procedure was repeated thrice to obtain 19.3 g of undecyltriphenylphosphonium bromide. The bromide was dissolved in 200 ml of tetrahydrofuran and 20 ml (32 mmol) of a hexane solution (1.6 molar concentration) of 15% n-butyl lithium was added dropwise thereto under stirring and cooling with ice. After 10-minute stirring, a solution of 2.17 g (13 mmol) of (2-methoxycarbonylpyrrole)-4-acetaldehyde obtained in Synthesis Example 12 in 6 ml of tetrahydrofuran was added dropwise to the mixture under cooling with ice, and the mixture was allowed to react for 30 minutes. The reaction mixture was added with water and extracted with ethyl acetate. The organic layer was collected, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The residue obtained by evaporation was purified by a silica-gel column chromatography (eluent:ethyl acetate/hexane=1/10) to obtain 3.41 g of oil methyl 4-(2-tridecenyl)pyrrole-2-carboxylate. The yield was 86%.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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